9-Ethoxy-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine
Description
Properties
IUPAC Name |
9-ethoxy-2,3,4,5-tetrahydro-1,4-benzoxazepine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-2-13-10-5-3-4-9-8-12-6-7-14-11(9)10/h3-5,12H,2,6-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYLULYMPHJAUKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OCCNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 9-Ethoxy-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of an ethoxy-substituted benzene derivative with an amine, followed by cyclization to form the oxazepine ring . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature and pressure settings .
Chemical Reactions Analysis
9-Ethoxy-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxazepine derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced oxazepine products.
Substitution: The ethoxy group can be substituted with other functional groups using reagents like halogens or alkylating agents.
Scientific Research Applications
9-Ethoxy-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine has diverse applications in scientific research:
Chemistry: It serves as a potential catalyst in various organic reactions, aiding in the development of novel synthetic methodologies.
Biology: Its unique structure allows it to interact with biological molecules, making it a candidate for studies in biochemical pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a pharmacophore in drug design.
Industry: It is used in the synthesis of complex organic compounds, contributing to the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 9-Ethoxy-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine involves its interaction with specific molecular targets. It can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, leading to various biological effects .
Comparison with Similar Compounds
5-Substituted-2,3,4,5-tetrahydrobenzo[f][1,4]thiazepines
Thiazepines replace the oxygen atom in the oxazepine ring with sulfur (Table 1). For example:
- 5-Phenyl-2,3,4,5-tetrahydrobenzo[f][1,4]thiazepine (6a) : Synthesized via hydrolysis of N-formyl intermediates under acidic conditions (16–48 h reflux) .
- 8-Methoxy-5-pentyl derivatives (6i) : Exhibit IR absorption at 1675 cm⁻¹ (C=O stretch) and distinct NMR shifts for alkyl chains (δ 0.88 ppm for CH₃) .
Key Differences :
- Reactivity : Thiazepines require longer reaction times (up to 48 h) compared to oxazepines, likely due to sulfur’s lower electronegativity .
- Molecular Weight: Thiazepines (e.g., C₁₅H₂₁NO₂S, MW 279.13) are heavier than oxazepines (C₉H₁₁NO, MW 149.19) .
Benzo[b][1,4]dioxocine Derivatives
These compounds feature an eight-membered dioxocine ring fused to a benzene ring (e.g., Compound D9 ):
- Anticancer Activity : D9 ((E)-N-(4-ethoxyphenyl)-3-(2,3,4,5-tetrahydrobenzo[b][1,4]dioxocin-8-yl)acrylamide) inhibits HepG2 proliferation (IC₅₀ = 0.79 μM) and EGFR (IC₅₀ = 0.36 μM) .
- Synthesis : Prepared via amidation of caffeic acid, highlighting divergent strategies compared to Pictet-Spengler-based oxazepines .
Functional Group Modifications
Halogenated Derivatives
- The hydrochloride salt (MW 264.55) has a purity of 95% .
- 2-Iodo-9-methoxy-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine : Iodine substitution may increase steric hindrance, altering pharmacokinetics .
Alkyl and Aryl Substituents
- 5-Butyl/pentyl/propyl-thiazepines : Alkyl chains enhance lipophilicity, as evidenced by upfield NMR shifts for CH₂ groups (δ 1.25–1.45 ppm) .
- 2-(Naphthalen-2-yl)-oxazepine (rac-9c) : A bulky aryl group necessitates LiAlH₄ reduction during synthesis, differing from ethoxy derivative protocols .
Activity Trends :
- Electron-withdrawing groups (e.g., Br, Cl) enhance receptor binding but may reduce solubility.
- Alkyl chains improve membrane permeability but can decrease metabolic stability.
Biological Activity
9-Ethoxy-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological effects of this compound through various studies, highlighting its pharmacological properties and mechanisms of action.
Chemical Structure and Properties
The compound belongs to the oxazepine class of heterocycles, which are known for their diverse biological activities. The structural formula can be represented as follows:
Biological Activity Overview
Research indicates that this compound exhibits several pharmacological activities, including:
- Antinociceptive Effects : Studies have shown that this compound can reduce pain responses in animal models, suggesting its potential use in pain management.
- Antidepressant Activity : Preliminary data indicate that it may have antidepressant-like effects in behavioral tests.
- Anxiolytic Properties : The compound has been evaluated for its anxiolytic effects, showing promise in reducing anxiety-related behaviors.
The mechanisms underlying the biological activities of this compound are still being elucidated. However, several hypotheses include:
- Modulation of Neurotransmitter Systems : It is believed that the compound interacts with serotonin and norepinephrine pathways.
- Inhibition of Specific Receptors : Research suggests potential interactions with GABAergic systems which may contribute to its anxiolytic and antidepressant effects.
Case Studies
- Antinociceptive Study : In a controlled experiment involving rodents, administration of this compound significantly reduced nociceptive responses compared to the control group. The study measured pain response through the formalin test and hot plate test.
- Behavioral Assessment for Antidepressant Activity : A study utilizing the forced swim test indicated that the compound reduced immobility time in treated animals compared to untreated controls. This suggests potential antidepressant properties.
- Anxiolytic Effects : In an elevated plus maze test, animals treated with this compound spent significantly more time in the open arms compared to controls, indicating reduced anxiety levels.
Data Table
The following table summarizes key findings from various studies regarding the biological activity of this compound:
| Study Type | Biological Activity | Methodology | Results Summary |
|---|---|---|---|
| Antinociceptive | Pain reduction | Formalin test | Significant decrease in pain response |
| Antidepressant | Reduced immobility | Forced swim test | Decreased immobility time |
| Anxiolytic | Increased open arm time | Elevated plus maze | More time spent in open arms |
Q & A
Basic Research Questions
Q. What are the standard synthetic methodologies for preparing 9-Ethoxy-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine?
- Methodology : The compound can be synthesized via a modified Pictet-Spengler reaction , which involves cyclization of appropriately substituted precursors under acidic conditions. For example, 5-substituted derivatives of benzoxazepines are synthesized using this method, with optimization of reaction time and temperature to improve yields . Alternative routes include cyclization reactions of 2-aryloxyethylamines or reductions of carbonyl-containing intermediates (e.g., 3-oxo or 5-oxo derivatives) .
- Key Considerations : Use anhydrous solvents (e.g., dichloromethane) and catalysts like trifluoroacetic acid to facilitate cyclization. Monitor by-products (e.g., compound 9e) using HPLC to ensure purity .
Q. How can researchers characterize the purity and structure of this compound?
- Analytical Techniques :
- NMR Spectroscopy : Confirm the ethoxy group (δ ~1.3 ppm for CH₃, δ ~3.5–4.0 ppm for OCH₂) and benzoxazepine backbone protons.
- Mass Spectrometry (MS) : Verify molecular weight (e.g., via ESI-MS) with expected m/z values.
- HPLC : Assess purity (>95%) using a C18 column and UV detection at 254 nm .
Advanced Research Questions
Q. What strategies can mitigate by-product formation during the synthesis of this compound?
- Optimization Approaches :
- Catalyst Screening : Scandium or copper triflate catalysts improve regioselectivity and reduce side reactions .
- Temperature Control : Lower reaction temperatures (0–25°C) minimize thermal degradation.
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
- By-Product Analysis : Isolate and characterize by-products (e.g., compound 9e) via LC-MS to identify competing reaction pathways .
Q. How can computational modeling aid in understanding the reactivity of this compound?
- Methods :
- DFT Calculations : Predict electrophilic/nucleophilic sites using Gaussian or ORCA software.
- Molecular Dynamics (MD) : Simulate solvent effects on reaction intermediates.
- Applications : Model steric hindrance from the ethoxy group to explain regioselectivity in substitution reactions .
Q. What are the challenges in evaluating the biological activity of this compound?
- Experimental Design :
- In Vitro Assays : Use cell-based models (e.g., HEK293 or CHO cells) to screen for receptor binding or enzyme inhibition.
- Toxicity Profiling : Conduct preliminary cytotoxicity studies (e.g., MTT assays) due to limited toxicity data .
Data Analysis and Contradiction Resolution
Q. How should researchers address discrepancies in reported reaction yields for benzoxazepine derivatives?
- Root-Cause Analysis :
- By-Product Identification : Use LC-MS to detect unaccounted intermediates (e.g., compound 9e) that may skew yield calculations .
- Reaction Monitoring : Employ in situ FTIR or Raman spectroscopy to track reaction progress in real time.
Q. What methodologies are recommended for studying the stability of this compound under varying storage conditions?
- Stability Testing :
- Accelerated Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV/Vis) for 4–8 weeks.
- Analytical Endpoints : Monitor degradation via HPLC and identify breakdown products using high-resolution MS .
- Storage Recommendations : Store in amber vials under inert gas (N₂/Ar) at –20°C to prolong shelf life.
Methodological Best Practices
Q. What safety protocols are essential when handling this compound in the laboratory?
- Safety Measures :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.
- Ventilation : Conduct reactions in a fume hood to avoid inhalation of vapors.
Q. How can researchers design structure-activity relationship (SAR) studies for benzoxazepine derivatives?
- SAR Framework :
- Scaffold Modification : Synthesize analogs with varied substituents (e.g., halogens, methyl groups) on the benzoxazepine core.
- Biological Testing : Correlate structural changes with activity data (e.g., IC₅₀ values) using regression models.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
